Inhibitory Potency Improvement: DCSM06-05 vs. Parent Hit DCSM06 in SMARCA2-BRD AlphaScreen Assay
DCSM06-05 demonstrates substantially improved inhibitory activity against the SMARCA2 bromodomain compared to the parent hit compound DCSM06 from which it was derived. In the same AlphaScreen high-throughput screening assay system, DCSM06-05 achieved an IC50 of 9.0 ± 1.4 μmol/L, while DCSM06 exhibited an IC50 of 39.9 ± 3.0 μmol/L [1].
| Evidence Dimension | Inhibitory potency (IC50) against SMARCA2 bromodomain |
|---|---|
| Target Compound Data | 9.0 ± 1.4 μmol/L |
| Comparator Or Baseline | DCSM06: 39.9 ± 3.0 μmol/L |
| Quantified Difference | Approximately 4.4-fold improvement in potency |
| Conditions | AlphaScreen HTS assay; SMARCA2-BRD protein target |
Why This Matters
The 4.4-fold potency difference means DCSM06-05 achieves comparable target engagement at substantially lower concentrations than DCSM06, reducing compound consumption and minimizing potential off-target effects in cellular or in vitro assays.
- [1] Lu T, Hu JC, Lu WC, Han J, Ding H, Jiang HL, et al. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. Acta Pharmacol Sin. 2018;39(9):1544-1552. View Source
